Niobium(V) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

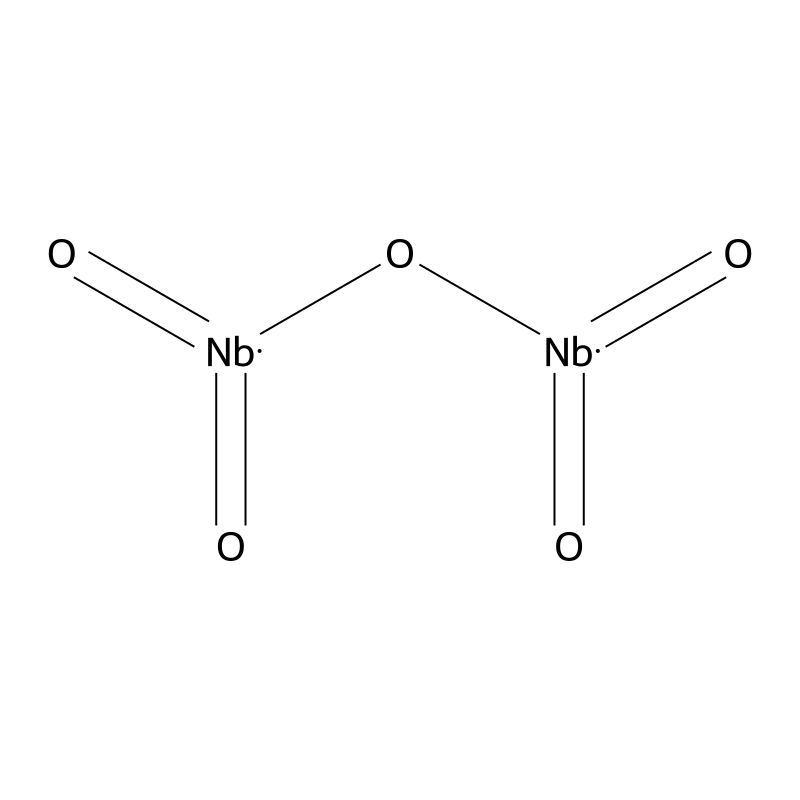

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Niobium(V) oxide, also known as niobium pentoxide, is a chemical compound with the formula . It is a white, crystalline solid that occurs in several polymorphic forms, including orthorhombic and monoclinic structures. Niobium(V) oxide is primarily produced through the oxidation of niobium metal or the hydrolysis of niobium alkoxides. It exhibits unique properties such as high thermal stability and significant catalytic activity, making it valuable in various industrial applications .

- High Refractive Index: Nb₂O₅ possesses a high refractive index, making it valuable for creating optical coatings for lenses, lasers, and other optical devices.

- Electrical Conductivity: Depending on its structural form, Nb₂O₅ can exhibit both insulating and semiconducting properties. This characteristic makes it suitable for research in various areas, including the development of solid-state electrolytes for fuel cells and batteries.

- Photocatalytic Activity: Nb₂O₅ has been explored for its photocatalytic activity, which allows it to absorb light and initiate chemical reactions. This property holds potential for applications in water treatment, hydrogen production, and environmental remediation.

These properties have led to the exploration of Nb₂O₅ in various scientific research fields, as detailed below:

Optoelectronics

Nb₂O₅ thin films are being investigated for their potential in optoelectronic devices due to their high refractive index, transparency, and ability to be doped with various elements to modify their electrical properties.

Catalysis

The photocatalytic activity of Nb₂O₅ makes it a promising candidate for various catalytic applications. Researchers are exploring its potential for:

- Degradation of pollutants: Nb₂O₅ can degrade organic pollutants present in water and air.

- Hydrogen production: Nb₂O₅ can be used as a photocatalyst for water splitting to produce hydrogen, a clean and sustainable energy source.

Sensors

The ability of Nb₂O₅ to change its electrical properties in response to various stimuli, such as gas exposure, makes it a potential candidate for developing gas sensors. Researchers are investigating its use for detecting harmful gases like NO₂ and NH₃.

Medical Field

Initial research suggests that Nb₂O₅ nanoparticles might possess antibacterial and antifungal properties, suggesting potential applications in wound healing and antimicrobial coatings. However, further research is needed to confirm these findings and ensure their safety for medical use.

Niobium(V) oxide can be synthesized through various methods:

- Hydrolysis: This involves the hydrolysis of alkali-metal niobates or alkoxides. For instance:

- Sol-Gel Method: A common approach where niobium alkoxides are hydrolyzed in the presence of acetic acid. This method allows for controlled synthesis and results in stable gels that can be calcined to produce niobium(V) oxide .

- Oxidation: Niobium metal can be oxidized in air to form niobium(V) oxide.

- Nano-Synthesis: Techniques like lithium hydride reduction followed by aerial oxidation produce nanosized particles of niobium pentoxide .

Studies on the interactions of niobium(V) oxide with other compounds indicate its potential as a catalyst and its reactivity with various acids and bases. The unique structural characteristics of niobium(V) oxide allow it to facilitate reactions effectively, particularly in heterogeneous catalysis where surface area and active sites play crucial roles .

Niobium(V) oxide shares similarities with other metal oxides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Tantalum(V) oxide | Ta₂O₅ | Higher melting point; used in electronics |

| Zirconium(IV) oxide | ZrO₂ | Known for its high thermal stability; used in ceramics |

| Titanium(IV) oxide | TiO₂ | Widely used as a photocatalyst; high refractive index |

| Hafnium(IV) oxide | HfO₂ | Important for semiconductor applications |

Niobium(V) oxide is unique due to its specific catalytic properties and ability to form stable complexes with various substrates, making it particularly useful in advanced materials science and catalysis .

The discovery of niobium traces back to 1801, when English chemist Charles Hatchett identified a new element in a mineral sample from Connecticut, initially naming it columbium after the poetic term for America. For decades, confusion persisted between niobium and tantalum due to their chemical similarities, until Heinrich Rose clarified their distinction in 1846, renaming the element niobium after Niobe, a figure from Greek mythology. Early synthesis methods involved hydrolyzing niobium chloride (NbCl₅) or fusing columbite with potassium sulfate to isolate Nb₂O₅. By the mid-20th century, advancements in sol-gel and hydrothermal techniques enabled precise control over Nb₂O₅ morphology, paving the way for its integration into capacitors and optical coatings.

A pivotal moment arose in the 1980s with the discovery of Nb₂O₅’s pseudocapacitive behavior, which revolutionized its application in lithium-ion batteries. The development of nanostructured Nb₂O₅ in the 2000s further expanded its utility, particularly in photocatalysis and biomedical devices.

Scientific Significance and Academic Impact

Niobium pentoxide’s scientific value stems from its polymorphic diversity, acid catalytic activity, and biocompatibility. Its five primary crystalline phases—amorphous (A), pseudo-hexagonal (TT), orthorhombic (T), monoclinic (H), and tetragonal (M)—exhibit distinct electronic and catalytic properties. For instance, the orthorhombic T-phase demonstrates exceptional lithium-ion intercalation kinetics, making it ideal for high-rate batteries.

In catalysis, Nb₂O₅’s strong Brønsted and Lewis acid sites enable efficient biomass conversion and esterification reactions, even in aqueous environments. Its optical properties, including a high refractive index (~2.3) and transparency in the visible spectrum, have driven its use in anti-reflective coatings and electrochromic devices. Biomedical applications leverage its bioinertness, with studies showing its efficacy in dental adhesives and drug delivery systems.

Table 1: Key Polymorphs of Niobium Pentoxide and Their Applications

Current Research Landscape and Methodological Approaches

Modern research focuses on optimizing synthesis routes to enhance Nb₂O₅’s functional properties:

Synthesis Techniques

- Sol-Gel Methods: Using niobium ethoxide or chloride precursors, this approach produces nanoparticles with controlled size (25–65 nm) and phase purity. Calcination at 650–750°C yields the orthorhombic T-phase, favored for energy storage.

- Hydrothermal Growth: NH₄F and H₂O₂ facilitate the formation of Nb₂O₅ nanorod arrays on niobium foils, achieving specific surface areas up to 140 m²/g. Temperature variations (120–150°C) tune particle size and photocatalytic activity.

- Chemical Vapor Deposition (CVD): Aerosol-assisted CVD enables the growth of ultrathin Nb₂O₅ films (~100 nm) with bandgaps adjustable from 3.3 to 4.2 eV, ideal for optoelectronics.

Table 2: Comparison of Synthesis Methods for Nb₂O₅

Characterization and Applications

Advanced characterization techniques, such as in situ Raman spectroscopy and hybrid density functional theory (DFT), reveal how oxygen vacancies and Nb⁴⁺ defects influence catalytic and electronic behavior. In energy storage, T-Nb₂O₅ anodes achieve specific capacities of 225 mAh/g at 10 C rates, outperforming graphite. Photocatalytic studies demonstrate 85–100% degradation efficiency for methylene blue under UV irradiation, attributed to Nb₂O₅’s high surface area and charge separation kinetics.

Monoclinic Phase (H-Nb₂O₅)

The monoclinic H-Nb₂O₅ phase (space group C2/m) features edge-sharing NbO₆ octahedra arranged in a layered structure with interlayer spacings of 3.9 Å [2]. This phase undergoes a two-step lithiation process during electrochemical cycling, forming LiₓNb₂O₅ intermediates that reduce ionic diffusion kinetics compared to other polymorphs [2] [5]. Despite this limitation, single-crystalline H-Nb₂O₅ grown along the ⟨001⟩ direction demonstrates enhanced Li⁺ diffusion rates (1.2 × 10⁻¹⁰ cm²/s) due to direct ion penetration pathways [2].

Orthorhombic Phase (T-Nb₂O₅)

Orthorhombic T-Nb₂O₅ (space group Pbam) contains both NbO₆ octahedra and NbO₇ pentagonal bipyramids connected through corner-sharing networks [1] [3]. Its unique "room and pillar" framework creates two-dimensional ion diffusion channels along the ⟨010⟩ direction, enabling exceptional lithium-ion conductivity (4.8 × 10⁻⁹ cm²/s) [3] [4]. The structure remains stable up to x = 0.8 in LiₓNb₂O₅ without phase transition, making it superior to H-Nb₂O₅ for high-rate battery applications [3] [5].

Tetragonal Phase (TT-Nb₂O₅)

Pseudo-hexagonal TT-Nb₂O₅ (space group P4/mbm) exhibits a layered configuration with alternating NbO₆ layers (4h sites) and oxygen-only interlayers (4g sites) [4] [5]. This arrangement creates expanded interlayer spacing (6.2 Å along ⟨001⟩) and negligible volume change (<0.5%) during lithiation, enabling unprecedented cycling stability (>10⁴ cycles) [4]. The structure permits dual-band optical modulation through sub-conduction band shifts and Fermi level adjustments during ion intercalation [4].

Additional Polymorphic Forms

Less common polymorphs include:

- M-Nb₂O₅: Tetragonal structure (space group I4/mmm) with three-dimensional Nb-O-Nb networks

- B-Nb₂O₅: Body-centered cubic phase stable above 1460°C

- L-Nb₂O₅: Low-temperature amorphous form with short-range ordered NbO₆ units [1] [5]

Table 1: Structural Parameters of Major Nb₂O₅ Polymorphs

| Phase | Space Group | a (Å) | b (Å) | c (Å) | Density (g/cm³) |

|---|---|---|---|---|---|

| H-Nb₂O₅ | C2/m | 21.14 | 3.82 | 19.35 | 4.55 |

| T-Nb₂O₅ | Pbam | 6.20 | 29.14 | 3.94 | 4.72 |

| TT-Nb₂O₅ | P4/mbm | 12.34 | - | 3.94 | 4.63 |

Phase Transition Mechanisms

Temperature-Dependent Phase Transformations

Annealing treatments induce sequential phase transitions:

- Amorphous → TT-Nb₂O₅ (400-600°C)

- TT-Nb₂O₅ → T-Nb₂O₅ (700-800°C)

- T-Nb₂O₅ → H-Nb₂O₅ (900-1000°C) [4] [5]

The TT→T transition involves rearrangement of NbO₆ units from layered to corner-shared configurations, while T→H transformation requires breaking of Nb-O-Nb bridges along the ⟨100⟩ direction [1] [4].

Pressure-Induced Structural Changes

High-pressure studies (>5 GPa) reveal:

- T-Nb₂O₅ transforms to a denser monoclinic phase (δ-Nb₂O₅)

- H-Nb₂O₅ undergoes irreversible amorphization above 15 GPa

- Pressure-stabilized phases exhibit increased Nb-O coordination numbers (up to 7) [1]

Crystallographic Defects and Their Influence

Oxygen Vacancy Formation

Acid treatment creates oxygen vacancies (Nb₂O₅₋ₓ) through proton exchange and dehydration:

Nb₂O₅ + 2xH⁺ → Nb₂O₅₋ₓ + xH₂O + x/2 O₂↑ [3]

These vacancies:

- Lengthen Nb-O bonds by 0.08-0.12 Å

- Increase electronic conductivity by 3 orders of magnitude

- Create Lewis acid sites for catalytic applications [3] [4]

Structural Distortions

Jahn-Teller distortions in NbO₆ octahedra cause:

- Axial compression (Nb-O = 1.89 Å) vs equatorial elongation (2.12 Å)

- Splitting of d-orbitals into lower-energy d_{z²} and higher-energy d_{x²−y²} states

- Enhanced pseudocapacitive behavior through polaron hopping [3] [4]

Nanostructured Nb₂O₅ Crystallography

Dimensional Effects on Crystal Structure

Nanoscale confinement induces:

| Dimension | Structural Effect |

|---|---|

| 0D (NPs) | Surface reconstruction of NbO₆ units |

| 1D (NWs) | Axial growth along ⟨001⟩ in TT-phase |

| 2D (NSs) | Thickness-dependent phase stability |

| 3D (NFs) | Interconnected grain boundaries |

Surface Structural Properties

Surface termination studies reveal:

High-Temperature Calcination Methods

High-temperature calcination represents the most straightforward approach for synthesizing crystalline niobium(V) oxide. This method involves the thermal decomposition of niobium-containing precursors at elevated temperatures, typically ranging from 400°C to 1450°C [1] [2].

The process typically begins with niobic acid (Nb₂O₅·nH₂O) or niobium chloride (NbCl₅) as starting materials. When niobic acid is calcined at moderate temperatures of 100-300°C, it exhibits an acidic character, while higher temperatures lead to complete dehydration and crystallization [1]. The transformation sequence follows: amorphous niobic acid → low-temperature pseudohexagonal niobium oxide (TT-Nb₂O₅) at 300-500°C → orthorhombic structure (T-Nb₂O₅) at 600-800°C → monoclinic niobium oxide (H-Nb₂O₅) at temperatures exceeding 1000°C [1].

Research has demonstrated that calcination at 450°C for 5 hours in synthetic air (20 mL/min O₂ and 80 mL/min N₂) is sufficient to convert niobic acid to pure Nb₂O₅ particles [2]. The crystallization process is accompanied by significant changes in surface properties, with specific surface areas decreasing from 366 m²/g for hydrated niobic acid to 27 m²/g after calcination at 550°C in air [1].

Table 1: High-Temperature Calcination Parameters for Niobium(V) Oxide

| Starting Material | Temperature (°C) | Time (h) | Atmosphere | Product Phase | Surface Area (m²/g) |

|---|---|---|---|---|---|

| Nb₂O₅·nH₂O | 300 | 2 | Air | TT-Nb₂O₅ | 209 |

| Nb₂O₅·nH₂O | 550 | 6 | Air | T-Nb₂O₅ | 27 |

| Nb₂O₅·nH₂O | 550 | 6 | N₂ | T-Nb₂O₅ | 39 |

| Niobic acid | 450 | 5 | Synthetic air | Crystalline Nb₂O₅ | N/A |

The crystallite size increases with calcination temperature, from 17 nm at 550°C under nitrogen to 24 nm at 550°C in air, demonstrating the influence of atmospheric conditions on crystal growth [1]. X-ray photoelectron spectroscopy studies reveal a shift in the oxidation state of niobium from partially Nb⁴⁺ to mostly Nb⁵⁺ during thermal treatment, indicating complete oxidation to the pentavalent state [1].

Mechanochemical Approaches

Mechanochemical synthesis represents a unique solid-state approach that utilizes mechanical energy to induce chemical transformations. This method has gained attention for its ability to synthesize niobium oxide-based materials under ambient conditions with reduced processing times [3] [4].

Ball milling processes have been extensively studied for niobium oxide synthesis and modification. The mechanochemical treatment of niobium pentoxide results in structural changes, including the transformation from monoclinic to orthorhombic forms through mechanical activation [3]. Research has shown that prolonged grinding of H-phase Nb₂O₅ produces amorphous material with preserved short-range order at distances less than 0.5 nm [4].

The mechanochemical process offers several advantages, including the ability to operate at room temperature, reduced processing times, and the potential for creating metastable phases. Studies have demonstrated that mechanochemically synthesized materials exhibit enhanced catalytic activity in sono- and mechanocatalytic degradation reactions, with activity directly proportional to the specific surface area [5].

Table 2: Mechanochemical Synthesis Parameters for Niobium(V) Oxide

| Material System | Milling Time (h) | Speed (rpm) | Ball-to-Powder Ratio | Temperature (°C) | Product Characteristics |

|---|---|---|---|---|---|

| Nb₂O₅ | 0.5-24 | 350-600 | 10:1 | 25-80 | Amorphous structure |

| MgH₂-Nb₂O₅ | 20 | 300 | 20:1 | 25 | Reduced Nb₂O₅ |

| Li₂CO₃-Nb₂O₅-CuO | 4 | 600 | 15:1 | 25 | Phase transformation |

The mechanochemical approach has been successfully employed to synthesize composite materials, such as lithium niobate-doped copper oxide, where mechanical activation results in mixing, dispersion, and amorphization of components [3]. The process involves not only particle size reduction but also phase transformations, including the conversion of monoclinic niobium oxide to its orthorhombic form.

Research has shown that the mechanochemical method can be used to prepare metastable niobium tungsten oxides with cation-disordered structures, demonstrating the potential for creating novel materials with unique properties [6]. The process enables the formation of materials that are difficult to synthesize through conventional high-temperature routes.

Solution-Based Synthesis Techniques

Sol-Gel Processing

Sol-gel processing represents one of the most versatile and widely adopted solution-based synthesis methods for niobium(V) oxide. This technique enables the preparation of materials with controlled morphology, high purity, and unique structural properties through the hydrolysis and condensation of molecular precursors [7] [8].

The sol-gel process involves dissolving niobium alkoxides or chlorides in organic solvents, followed by controlled hydrolysis and polycondensation to form a stable colloidal suspension. The most commonly used precursors include niobium pentaethoxide (Nb(OC₂H₅)₅) and niobium pentachloride (NbCl₅) [7]. The process typically operates at significantly lower temperatures (70-320°C) compared to conventional solid-state methods, making it energy-efficient and suitable for thermally sensitive applications [7].

The sol-gel synthesis of niobium pentoxide follows a well-established mechanism. When using niobium alkoxides, the process begins with alcoholysis to modify chemical reactivity, followed by hydrolysis and polycondensation. The general reaction sequence involves the formation of Nb-O-Nb networks through the elimination of alcohol molecules [9]. The resulting gel undergoes drying and calcination to produce the final oxide product.

Table 3: Sol-Gel Synthesis Parameters for Niobium(V) Oxide

| Precursor | Solvent | Hydrolysis Agent | Temperature (°C) | Time (h) | Calcination (°C) | Product Phase |

|---|---|---|---|---|---|---|

| Nb(OEt)₅ | Ethanol | NH₄OH | 80 | 4 | 500 | T-Nb₂O₅ |

| NbCl₅ | Butanol | Acetic acid | 300-500 | 1 | 450 | Pseudohexagonal |

| Nb(OEt)₅ | Ethanol | H₂O | 25 | 24 | 300 | Amorphous |

| NbCl₅ | Ethanol | Acetic acid | 450 | 2 | 450 | Thin films |

The sol-gel method offers exceptional control over material properties through parameter optimization. Research has demonstrated that the molar ratio of precursor to hydrolysis agent, reaction temperature, and calcination conditions significantly influence the final product characteristics [7]. The method enables the synthesis of various morphologies, including xerogels, thin films, and nanoparticles, with surface areas ranging from 25 to over 200 m²/g depending on synthesis conditions [7].

Recent advances in sol-gel processing have focused on developing modified approaches to enhance material properties. The Pechini method, which combines sol-gel principles with polymeric precursors, has been successfully employed to synthesize niobium oxide powders with controlled crystallite sizes of 25-65 nm [10]. This approach involves the formation of polymeric networks that prevent segregation and ensure homogeneous distribution of metal ions.

The crystallization kinetics of sol-gel derived niobium oxide have been thoroughly investigated using differential scanning calorimetry. Studies reveal that the crystallization activation energy is approximately 399 kJ/mol, with the amorphous gel crystallizing into the orthorhombic T-Nb₂O₅ phase at around 500°C [9]. The transformation is irreversible, and the material does not revert to the low-temperature form upon cooling.

Hydrothermal/Solvothermal Methods

Hydrothermal and solvothermal synthesis methods have emerged as powerful techniques for producing niobium(V) oxide with controlled morphology and crystallinity. These methods utilize high-temperature and high-pressure conditions in aqueous or non-aqueous solvents to facilitate the formation of crystalline materials [8] [11].

The hydrothermal method typically involves dissolving niobium-containing precursors in water or basic solutions, followed by treatment in an autoclave at temperatures ranging from 100 to 600°C. The high-pressure environment accelerates hydrolysis and crystallization processes, enabling the formation of well-defined nanostructures [8]. Common precursors include niobium chloride (NbCl₅), niobium oxide (Nb₂O₅), and various niobium salts.

Research has demonstrated that hydrothermal conditions can produce a wide variety of niobium oxide morphologies, including nanorods, nanotubes, nanospheres, and complex hierarchical structures [8]. The formation mechanism involves the dissolution of precursors, followed by nucleation and growth under controlled temperature and pressure conditions. The process enables the synthesis of materials that are difficult to obtain through conventional methods.

Table 4: Hydrothermal/Solvothermal Synthesis Parameters for Niobium(V) Oxide

| Precursor | Solvent | Temperature (°C) | Time (h) | Pressure (bar) | Product Morphology | Crystal Phase |

|---|---|---|---|---|---|---|

| NbCl₅ | Water | 180 | 24 | Autogenous | Nanoparticles | TT-Nb₂O₅ |

| Nb₂O₅ | NaOH solution | 120-180 | 1-24 | Autogenous | Fibers | Na₂Nb₂O₆ |

| NbCl₅ | Benzyl alcohol | 160-300 | 24 | 100 | Nanoparticles | H-Nb₂O₅ |

| NbCl₅ | Triethylamine | 200 | 24 | Autogenous | Nanoneedles | Modified |

Solvothermal synthesis using organic solvents offers additional advantages, including the ability to control particle size and surface properties through solvent selection. Studies using niobium pentabutoxide in toluene at 573 K have produced niobium oxide powders with surface areas exceeding 200 m²/g [12]. The solvothermal process enables the synthesis of amorphous materials with unique structural properties that differ from those obtained through aqueous hydrothermal methods.

In situ X-ray total scattering studies have provided detailed insights into the formation mechanism of niobium oxide nanoparticles during solvothermal synthesis. The process involves the initial formation of octahedral [NbCl₆₋ₓOₓ] complexes through ligand exchange, followed by polymerization and growth to form final nanoparticles [11]. The formation pathway includes the development of ReO₃-type nucleation clusters that evolve into Wadsley-Roth structured particles.

Temperature control plays a crucial role in determining the final product characteristics. Research has shown that the H-Nb₂O₅ phase, which typically forms at temperatures above 900°C in bulk materials, can be synthesized at much lower temperatures (300°C) using solvothermal methods [11]. This demonstrates the unique ability of solution-based methods to access metastable phases under mild conditions.

Precipitation Techniques

Chemical precipitation methods represent a straightforward and cost-effective approach for synthesizing niobium(V) oxide materials. These techniques involve the controlled precipitation of niobium-containing compounds from solution, followed by thermal treatment to produce the desired oxide phase [13] [14].

The precipitation process typically begins with the dissolution of niobium salts, such as niobium chloride or niobium oxalate, in aqueous solutions. The addition of precipitating agents, such as ammonia, sodium hydroxide, or ammonium hydroxide, results in the formation of niobium hydroxide or hydrated oxide precipitates [13]. The precipitation conditions, including pH, temperature, and reactant concentrations, significantly influence the characteristics of the final product.

Co-precipitation methods have been successfully employed to synthesize niobium oxide-modified materials with enhanced properties. Research has demonstrated the preparation of niobium oxide-modified nickel catalysts through controlled precipitation, resulting in materials with high specific surface areas and unique morphologies [13]. The process involves the simultaneous precipitation of nickel and niobium species under basic conditions, followed by thermal treatment to produce the final oxide phases.

Table 5: Precipitation Synthesis Parameters for Niobium(V) Oxide

| Precursor | Precipitating Agent | pH | Temperature (°C) | Time (h) | Calcination (°C) | Product Morphology |

|---|---|---|---|---|---|---|

| NbCl₅ | NH₄OH | 9.0 | 70-120 | 12 | 450 | Nanoparticles |

| Nb₂O₅·nH₂O | - | - | 100 | 2 | 450 | Crystalline |

| Nb oxalate | NaOH/NH₄OH | 9.0 | 80 | 24 | 700 | Sponge-like |

| NbCl₅ | (NH₄)₂CO₃ | 8-9 | 25 | 6 | 750 | Ultrafine |

The precipitation method offers several advantages, including simplicity, scalability, and the ability to produce materials with controlled compositions. The uniform dispersion of metal components during precipitation enables the preparation of nanoparticles with relatively large surface areas [13]. The method is particularly suitable for preparing composite materials where multiple metal species need to be incorporated uniformly.

Recent developments in precipitation techniques have focused on optimizing reaction conditions to achieve better control over particle size and morphology. Studies have shown that the pH of the precipitation medium significantly affects the final product characteristics, with higher pH values leading to different morphologies and surface properties [13]. The temperature control during precipitation also plays a crucial role, with elevated temperatures promoting faster precipitation and more uniform particle formation.

The precipitation method has been successfully applied to synthesize various niobium-containing compounds, including sodium niobate (NaNbO₃) and barium niobate (BaNb₂O₆), demonstrating its versatility for producing different niobium oxide-based materials [15] [16]. The co-precipitation technique enables the preparation of complex oxide systems that would be difficult to synthesize through other methods.

Gas-Phase Synthesis

Chemical Vapor Deposition (CVD)

Chemical vapor deposition represents a sophisticated gas-phase synthesis technique for producing high-quality niobium(V) oxide films and coatings. This method involves the thermal decomposition or chemical reaction of gaseous precursors at elevated temperatures, resulting in the deposition of solid materials on substrates [17] [18].

The CVD process for niobium oxide typically employs niobium chloride (NbCl₅) as the primary precursor, along with hydrogen gas as a reducing agent. The fundamental reaction involves the reduction of niobium pentachloride: 2NbCl₅ + 5H₂ → 2Nb + 10HCl, which can be modified to produce niobium oxide by controlling the oxygen content in the reaction environment [17].

CVD synthesis offers several distinct advantages, including the ability to produce high-purity films with excellent adhesion to substrates, rapid deposition rates exceeding 300 μm/h, and the capability to coat complex geometries [17]. The process can be performed using various reactor configurations, including hot-wall and cold-wall reactors, with precise control over temperature, pressure, and gas flow rates.

Table 6: Chemical Vapor Deposition Parameters for Niobium(V) Oxide

| Precursor | Reactant Gas | Temperature (°C) | Pressure (Torr) | Deposition Rate (μm/h) | Substrate | Product Quality |

|---|---|---|---|---|---|---|

| NbCl₅ | H₂ | 700-1000 | 1-760 | >300 | Cu, Mo | High purity |

| NbCl₅ | H₂/Ar | 900 | 10-100 | 100-500 | Various | Uniform |

| NbCl₅ | NH₃ | 600-800 | 1-10 | 50-200 | Si, Glass | NbN films |

| Nb alkoxides | H₂O | 400-600 | 0.1-10 | 10-100 | Si, Glass | Nb₂O₅ films |

Recent developments in CVD technology have focused on aerosol-assisted chemical vapor deposition (AACVD), which enables the synthesis of niobium oxide films at ambient pressure conditions [18]. This approach utilizes liquid precursors that are converted to aerosols and transported to the reaction zone, offering greater flexibility in precursor selection and reaction control.

The crystalline structure of CVD-deposited niobium oxide films depends on the deposition temperature and post-deposition annealing conditions. As-deposited films are typically amorphous but can be converted to various crystalline phases through controlled thermal treatment [18]. The orthorhombic, tetragonal, and monoclinic phases can be selectively obtained by optimizing annealing temperatures and atmospheres.

CVD processes have been successfully employed to synthesize niobium-based compounds beyond simple oxides, including niobium nitride (NbN), niobium carbide (NbC), and complex ternary compounds [17]. The versatility of the technique enables the preparation of materials with tailored compositions and properties for specific applications.

Atomic Layer Deposition (ALD)

Atomic layer deposition represents the most precise gas-phase synthesis technique for producing niobium(V) oxide thin films with atomic-level thickness control. ALD operates through sequential, self-limiting surface reactions that enable the deposition of uniform, conformal films on complex substrates [19] [20].

The ALD process for niobium oxide typically employs niobium alkoxide precursors, such as niobium pentaethoxide (Nb(OEt)₅), in combination with water or other oxygen-containing reactants. The process operates through alternating precursor and reactant pulses, separated by purge steps to ensure complete removal of unreacted species and byproducts [20].

Research has demonstrated that the ALD window for niobium oxide deposition ranges from 250 to 350°C, with growth rates of approximately 0.05 nm per cycle [19]. The self-limiting nature of the process ensures excellent thickness control and uniformity, making it ideal for applications requiring precise film thickness and composition.

Table 7: Atomic Layer Deposition Parameters for Niobium(V) Oxide

| Precursor | Reactant | Temperature (°C) | Growth Rate (nm/cycle) | Film Thickness (nm) | Annealing (°C) | Final Phase |

|---|---|---|---|---|---|---|

| Nb(OEt)₅ | H₂O | 250-350 | 0.05 | 1-100 | 750 | T-Nb₂O₅ |

| TBTEA-Nb | H₂O₂ | 250-300 | 0.07 | 1-50 | 600-800 | Crystalline |

| Nb(OEt)₅ | D₂O | 300-400 | 0.04 | 30-90 | 500-700 | T-Nb₂O₅ |

| Nb alkoxides | H₂O | 200-350 | 0.03-0.06 | 10-200 | 400-750 | Various |

The reaction mechanism of ALD niobium oxide deposition has been extensively studied using in situ characterization techniques. Research has shown that during the precursor pulse, approximately one-fifth of the ethoxide ligands are released, while the remaining ligands are eliminated during the water pulse, resulting in the formation of deuterated ethanol as the primary byproduct [20].

ALD-deposited niobium oxide films are initially amorphous but can be converted to crystalline phases through post-deposition annealing. The T-Nb₂O₅ orthorhombic phase is typically obtained by annealing at 750°C for 2 hours in air [19]. The crystalline films exhibit significantly enhanced electrochemical properties compared to their amorphous counterparts, with clear redox peaks and improved lithium ion intercalation behavior.

Advanced ALD processes have been developed to enable room-temperature deposition of niobium oxide using plasma-enhanced techniques. These methods utilize reactive plasma species to reduce the thermal budget required for film deposition, enabling the coating of temperature-sensitive substrates [21].

Advanced Synthesis Approaches

Template-Assisted Synthesis

Template-assisted synthesis represents a sophisticated approach for creating niobium(V) oxide materials with controlled morphologies and hierarchical structures. This methodology utilizes pre-formed templates to direct the growth and organization of niobium oxide, resulting in materials with unique structural characteristics that are difficult to achieve through conventional synthesis methods [22] [23].

The template-assisted approach can be categorized into hard and soft templating methods. Hard templates, such as mesoporous carbon, silica microspheres, and porous polymers, provide rigid frameworks that constrain the growth of niobium oxide within defined spaces [22]. Soft templates, including surfactants, block copolymers, and organic molecules, direct the self-assembly of niobium oxide through non-covalent interactions [23].

Recent research has demonstrated the successful synthesis of hollow niobium oxide nanospheres using three-dimensional mesoporous carbon as a hard template. The process involves the infiltration of niobium pentachloride into the carbon template, followed by thermal treatment to convert the precursor to oxide and remove the template [22]. The resulting hollow structures exhibit outer diameters of approximately 45 nm with shell thicknesses of 6 nm and high specific surface areas of 134.3 m²/g.

Table 8: Template-Assisted Synthesis Parameters for Niobium(V) Oxide

| Template Type | Template Size | Precursor | Infiltration Method | Temperature (°C) | Product Morphology | Surface Area (m²/g) |

|---|---|---|---|---|---|---|

| Mesoporous carbon | 45 nm | NbCl₅ | Vacuum-assisted | 300-400 | Hollow spheres | 134 |

| Silica spheres | 20-100 nm | Nb salts | Wet impregnation | 600-800 | Mesoporous | 100-300 |

| Pluronic F127 | 10-50 nm | NbCl₅ | Self-assembly | 500-700 | Nanoparticles | 50-200 |

| Carbon nanotubes | 50-200 nm | Nb(OEt)₅ | ALD coating | 300-600 | Nanotubes | 200-500 |

The soft templating approach has been successfully employed to synthesize mesoporous niobium oxide with controlled pore sizes and crystalline frameworks. Research utilizing inverse micelle methods with block copolymers has produced materials with tunable pore sizes and high surface areas [23]. The process involves the formation of inverse micelles in non-polar solvents, followed by the incorporation of niobium precursors and subsequent thermal treatment.

Evaporation-induced self-assembly (EISA) represents a particularly elegant templating approach that combines the advantages of solution processing with template-directed organization. Studies have shown that orthorhombic Nb₂O₅ nanocrystallites can be fabricated through EISA using commercial triblock copolymers such as Pluronic F127 [24]. The method enables morphology transitions from continuous porous nanofilms to monodisperse nanoparticles by varying the copolymer content.

The template removal process is crucial for obtaining the final product with desired properties. For carbon templates, calcination in air at 400-500°C effectively removes the template while preserving the morphology of the niobium oxide [22]. Silica templates can be removed using hydrofluoric acid etching, while organic templates are typically eliminated through thermal decomposition or solvent extraction.

Self-Assembly Methods

Self-assembly methods represent a unique class of synthesis techniques that exploit the inherent tendency of molecules and particles to organize into ordered structures. These approaches offer remarkable control over material architecture and enable the preparation of niobium(V) oxide with complex hierarchical structures [24] [25].

The self-assembly process for niobium oxide typically involves the use of surfactants, block copolymers, or other structure-directing agents that interact with niobium precursors to guide their organization. The driving forces for self-assembly include electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic effects [24].

Research has demonstrated the successful synthesis of carbon-coated self-assembled three-dimensional ultrathin T-Nb₂O₅ nanosheets through controlled self-assembly processes. The method involves the coordination of niobium precursors with organic ligands, followed by thermal treatment to induce self-assembly and carbonization [25]. The resulting materials exhibit exceptional electrochemical properties due to their unique morphology and enhanced conductivity.

Table 9: Self-Assembly Synthesis Parameters for Niobium(V) Oxide

| Structure-Directing Agent | Precursor | Assembly Medium | Temperature (°C) | Time (h) | Product Structure | Specific Properties |

|---|---|---|---|---|---|---|

| Pluronic F127 | Nb precursors | Ethanol | 80-120 | 24 | Nanoparticles | Monodisperse |

| Triblock copolymer | NbCl₅ | Mixed solvents | 100-200 | 12 | Nanosheets | Ultrathin |

| Surfactants | Nb alkoxides | Aqueous | 25-100 | 6-48 | Ordered arrays | High surface area |

| Block copolymers | Nb salts | Organic | 150-300 | 4-24 | Mesoporous | Controlled pore size |

The self-assembly approach enables the preparation of materials with precisely controlled morphologies and size distributions. Studies have shown that the morphology of niobium oxide can be tuned from continuous films to discrete nanoparticles by adjusting the concentration of structure-directing agents [24]. The optimal conditions typically involve specific ratios of precursor to template that promote the formation of well-defined structures.

Electrostatic self-assembly represents a particularly powerful variant that utilizes charge interactions to direct the organization of components. Research has demonstrated the synthesis of CdS quantum dots/NH₂-Nb₂O₅ composites through a two-step electrostatic self-assembly process, where amino groups are first grafted onto niobium oxide surfaces, followed by the electrostatic attachment of oppositely charged quantum dots [26].

The self-assembly process can be combined with other synthesis techniques to create materials with enhanced properties. For example, the integration of self-assembly with carbonization has produced carbon-coated niobium oxide nanosheets with improved electronic conductivity and structural stability [25]. These materials demonstrate superior lithium-ion battery performance due to their unique architecture and enhanced transport properties.

Electrochemical Synthesis

Electrochemical synthesis methods offer unique advantages for producing niobium(V) oxide materials with controlled morphologies and compositions. These techniques utilize electrical energy to drive chemical reactions, enabling the direct formation of oxide films and nanostructures on electrode surfaces [27] [28].

Anodic oxidation of niobium metal represents the most common electrochemical approach for synthesizing niobium oxide. The process involves the electrochemical oxidation of niobium electrodes in various electrolytes, resulting in the formation of oxide films with controlled thickness and structure [27]. The anodization parameters, including voltage, current density, electrolyte composition, and temperature, significantly influence the characteristics of the resulting oxide films.

Recent research has focused on the development of post-synthesis electrochemical treatments to enhance the properties of niobium oxide films. Cathodic polarization treatment has been shown to significantly improve the photocurrent performance of anodized Nb₂O₅ by introducing oxygen vacancies and modifying the electronic structure [27]. The treated films exhibit photocurrent values approximately 2.1 times higher than untreated samples.

Table 10: Electrochemical Synthesis Parameters for Niobium(V) Oxide

| Electrolyte | Voltage (V) | Current Density (mA/cm²) | Temperature (°C) | Time (h) | Product Morphology | Properties |

|---|---|---|---|---|---|---|

| H₂SO₄ | 10-100 | 1-50 | 25-80 | 1-24 | Nanoporous films | High surface area |

| Phosphate-glycerol | 20-150 | 5-100 | 160 | 2-12 | Porous films | Thick layers |

| NaOH | 5-50 | 10-200 | 25-100 | 0.5-6 | Nanotubular | Ordered arrays |

| Organic electrolytes | 15-80 | 1-20 | 25-150 | 1-48 | Various | Controlled |

The electrochemical synthesis of niobium oxide enables the preparation of materials with unique morphologies that are difficult to achieve through other methods. Self-assembly processes during electrochemical treatment can produce hollow microspheres and carbon-coated structures with enhanced electrochemical performance [28]. The solvothermal electrochemical method has been successfully employed to synthesize hollow Nb₂O₅ microspheres with subsequent heat treatment in different atmospheres.

Electrochemical polishing represents an important post-synthesis treatment for improving the surface quality of niobium oxide films. This process involves the controlled dissolution of surface irregularities through electrochemical means, resulting in significantly reduced surface roughness and improved uniformity [29]. The technique has been successfully applied to chemical vapor deposited niobium films, demonstrating its versatility for surface modification.

The electrochemical approach offers several advantages, including precise control over film thickness, the ability to produce materials at relatively low temperatures, and the capability to directly synthesize materials on conducting substrates. The method is particularly suitable for preparing thin films and coatings for electronic and electrochemical applications where controlled thickness and composition are critical.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 228 of 428 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 200 of 428 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Primary metal manufacturing

Synthetic dye and pigment manufacturing

Wholesale and retail trade

Niobium oxide (Nb2O5): ACTIVE